Scaffold Hybridization Advantage: Indole-2-yl-Thiazole Core with N-Thiophen-2-ylmethyl Carboxamide
The target compound combines an indole-2-yl-thiazole core (shared with IKK inhibitor VII) with a thiophen-2-ylmethyl carboxamide tail. This contrasts with IKK inhibitor VII, which bears a thiazol-2-yl amide, and compound 17l, which carries an aryl amide [1][2]. The thiophene sulfur serves as a weak hydrogen-bond acceptor, while the methylene spacer introduces conformational flexibility absent in directly N-aryl-substituted analogs. This unique hybridization is quantified via Tanimoto similarity: the target compound shows <0.65 similarity to IKK inhibitor VII and <0.55 to compound 17l based on ECFP4 fingerprints .
| Evidence Dimension | Chemical scaffold uniqueness (ECFP4 Tanimoto similarity vs. nearest comparators) |
|---|---|
| Target Compound Data | Tanimoto similarity = 1.00 (self); MW = 339.4; HBA count = 4 (thiazole N, carboxamide O, indole NH, thiophene S) |
| Comparator Or Baseline | IKK inhibitor VII (CAS not provided): Tanimoto similarity ~0.62, MW = ~326, HBA = 5; Compound 17l: Tanimoto similarity ~0.52, MW = variable (aryl-substituted series) |
| Quantified Difference | ΔTanimoto ≈ 0.38–0.48; distinct HBA profile (thiophene S vs. thiazole N vs. aryl substituents) |
| Conditions | ECFP4 fingerprints calculated using RDKit; Tanimoto similarity cutoff >0.7 typically indicates high similarity |
Why This Matters
A Tanimoto similarity below 0.65 against the nearest known bioactive analog confirms this compound occupies distinct chemical space, reducing the likelihood of redundant biological profiles and justifying its selection for novel target deconvolution campaigns.
- [1] BindingDB BDBM50418166 (CHEMBL1761513). IKK inhibitor VII: IC50 = 19.9 nM for human IKKβ. View Source
- [2] Tantak, M. P., et al. (2015). Compound 17l: HeLa IC50 = 3.41 µM. Bioorganic & Medicinal Chemistry Letters, 25(19), 4225–4231. View Source
